molecular formula C21H18N2O4S2 B3894493 methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B3894493
M. Wt: 426.5 g/mol
InChI Key: DNYDLZJPFWDACL-LFIBNONCSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic scaffold combining thiazole and pyrimidine rings. Key structural features include:

  • 5-(4-Methoxyphenyl): A methoxy-substituted phenyl group at position 5, contributing electron-donating effects.
  • Methyl ester at position 6: Enhances lipophilicity compared to carboxamide derivatives (e.g., ).

The compound’s synthesis likely involves cyclocondensation or Biginelli-like reactions, as seen in structurally related analogs (e.g., ). Its biological and physicochemical properties are influenced by substituent electronic and steric effects, which are explored below through comparisons with similar compounds.

Properties

IUPAC Name

methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-12-17(20(25)27-3)18(13-6-8-14(26-2)9-7-13)23-19(24)16(29-21(23)22-12)11-15-5-4-10-28-15/h4-11,18H,1-3H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYDLZJPFWDACL-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CS3)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CS3)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound's chemical formula is C23H22N2O4S2C_{23}H_{22}N_2O_4S^2, with a molecular weight of approximately 454.56 g/mol. Its structure features a thiazolo-pyrimidine core, which is known for conferring various pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene) have shown significant cytotoxicity against several cancer cell lines. A notable finding indicated that derivatives with specific substitutions exhibited enhanced efficacy against M-HeLa (cervical adenocarcinoma) cells while maintaining lower toxicity towards normal liver cells .

Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
Compound AM-HeLa5.010
Compound BChang Liver50.0-
Methyl CompoundM-HeLa4.012

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial properties. Research indicates moderate antibacterial activity against various strains, with some compounds demonstrating effectiveness comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways .

Table 2: Antimicrobial Efficacy of Selected Compounds

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Methyl CompoundP. aeruginosa20

Other Biological Activities

In addition to antitumor and antimicrobial effects, thiazolo[3,2-a]pyrimidines have demonstrated potential anti-inflammatory and analgesic properties. Studies suggest that these compounds may inhibit certain inflammatory mediators and enzymes involved in pain pathways .

Mechanistic Insights

The biological activity of methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene) can be attributed to its ability to interact with specific molecular targets. For instance:

  • Inhibition of Enzymes : Some derivatives act as acetylcholinesterase inhibitors, potentially aiding in the treatment of neurodegenerative diseases.
  • Receptor Modulation : Certain thiazolo[3,2-a]pyrimidines function as positive allosteric modulators for NMDA receptors, which are critical in synaptic plasticity and memory functions .

Case Studies

A case study involving the synthesis and evaluation of various thiazolo[3,2-a]pyrimidine derivatives demonstrated their promising activity against prostate cancer cell lines. The study revealed that modifications at specific positions significantly influenced both cytotoxicity and selectivity towards cancer versus normal cells .

Scientific Research Applications

Anticancer Activity

Thiazolo[3,2-a]pyrimidines have been extensively studied for their anticancer properties. Research indicates that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown high efficacy against M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells while exhibiting low toxicity towards normal liver cells . The introduction of specific substituents, such as methoxy and nitrophenyl groups, has been linked to enhanced antitumor activity .

Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
1M-HeLa10
2MCF-715
3Chang Liver>50

Antimicrobial Properties

The antimicrobial activity of thiazolo[3,2-a]pyrimidine derivatives has also been documented. Studies have demonstrated moderate antibacterial effects against various strains compared to reference drugs . The synthesis of these compounds often involves cyclization processes that enhance their lipophilicity and biological activity.

Table 2: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidines

CompoundBacterial StrainActivity LevelReference
1E. coliModerate
2S. aureusModerate
3P. aeruginosaWeak

Anti-inflammatory Effects

Thiazolo[3,2-a]pyrimidines have been evaluated for their anti-inflammatory properties as well. Some derivatives exhibit significant inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Structural Modifications for Enhanced Activity

Ongoing research is focused on modifying the chemical structure of thiazolo[3,2-a]pyrimidines to improve their pharmacological profiles. For example:

  • Substituent Variation : The introduction of different functional groups can significantly alter the compound's lipophilicity and biological activity.
  • Hybrid Structures : Combining thiazolo[3,2-a]pyrimidines with other pharmacophores has shown promise in developing more potent therapeutic agents .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiazolo[3,2-a]pyrimidine derivatives differ primarily in substituents at positions 2, 5, and 4. Key comparisons include:

Position Target Compound Analog Compounds (Evidence ID) Impact of Substituents
2 2-(2-Thienylmethylene) - 2-Benzylidene ()
- 2-(Methoxycarbonyl)methylene ()
Thiophene enhances π-π stacking; methoxycarbonyl increases polarity.
5 5-(4-Methoxyphenyl) - 5-(4-Bromophenyl) ()
- 5-(2-Chlorophenyl) ()
Methoxy improves solubility vs. bromo/chloro (lipophilic, halogen-bonding potential).
6 Methyl ester - Ethyl ester ()
- Phenylamide ()
Methyl ester balances lipophilicity; carboxamide favors hydrogen bonding.

Key Observations :

  • Thiophene vs. Benzylidene at Position 2 : The 2-thienylmethylene group in the target compound may improve π-π interactions in biological targets compared to phenyl derivatives (e.g., ).
  • Methoxy vs.
Crystallographic and Conformational Analysis

Crystal structures of analogs reveal key trends:

  • Planarity : The thiazolo[3,2-a]pyrimidine core is nearly planar (r.m.s. deviation ≤ 0.1 Å), with substituents like thienylmethylene inducing dihedral angles up to 89.86° ().
  • Intermolecular Interactions :
    • Hydrogen Bonding : Carboxylate esters engage in C–H···O interactions ().
    • π-Halogen Interactions : Bromophenyl analogs exhibit Br···π contacts ().

The target compound’s thiophene substituent may promote unique packing modes via S···π interactions, though direct crystallographic data are unavailable.

Q & A

Q. What are the standard synthetic routes for preparing this thiazolopyrimidine derivative?

The compound is typically synthesized via a one-pot multi-component reaction. For example, analogous derivatives are prepared using ethyl acetoacetate, thiourea, and substituted aldehydes in the presence of catalysts like tin(II) chloride (SnCl₂·2H₂O). The reaction proceeds under reflux in acetic acid-acetic anhydride medium, followed by cyclization to form the thiazolopyrimidine core . Key steps include optimizing molar ratios (e.g., 1:1:1 for aldehyde, thiourea, and β-ketoester) and reaction time (typically 6–8 hours). Purification often involves recrystallization from ethanol or DMF .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • X-ray crystallography : Single-crystal diffraction (using SHELXL/SHELXS software) confirms the Z-configuration of the exocyclic double bond and planar thiazolopyrimidine core. Unit cell parameters (e.g., triclinic P1 space group, a = 11.7374 Å, b = 14.3062 Å) and hydrogen-bonding networks are analyzed to validate molecular packing .
  • Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methoxy protons at δ 3.8–3.9 ppm, thiophene protons at δ 7.1–7.3 ppm). IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazole ring vibrations (C-S at 650–750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in R-factor values or bond-length deviations may arise from disordered solvent molecules or twinning. Strategies include:

  • Re-measuring datasets at lower temperatures (e.g., 100 K) to reduce thermal motion artifacts.
  • Using dual-space algorithms (SHELXD) for phase problem resolution and validating results with independent software (e.g., Olex2).
  • Cross-checking hydrogen-bonding motifs (e.g., C–H⋯O interactions) against similar structures in the Cambridge Structural Database .

Q. What methodologies are used to evaluate the biological activity of this compound, particularly as a kinase inhibitor?

  • Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., Cdc25 phosphatases) using fluorometric or colorimetric substrates (e.g., MBP–Cdc25B3). Dose-response curves (0.1–50 µM range) are analyzed with nonlinear regression.
  • Mechanistic studies : Rule out redox interference (e.g., ROS generation) via control experiments with antioxidants like N-acetylcysteine.
  • SAR analysis : Compare activity with analogs (e.g., bromo- or fluoro-substituted derivatives) to identify critical substituents .

Q. How can synthetic yields be improved while minimizing side products?

  • Catalyst optimization : Replace SnCl₂ with Lewis acids like ZnCl₂ or ionic liquids to enhance regioselectivity.
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency versus protic solvents.
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 6 hours) and increases yield by 15–20% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
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methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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